C8-Sphingosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

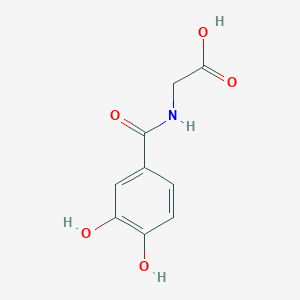

C8-Sphingosine, also known as N-Octanoyl-D-sphingosine or C8 ceramide, is a synthetic analogue of natural ceramide . It is used in the synthesis of ganglioside GM3 derivatives that show inhibitory activity . It activates protein kinase C, stimulates IL-2 production, and induces apoptosis .

Synthesis Analysis

The sphingolipid de novo synthesis takes place in the endoplasmic reticulum (ER), where the condensation of the activated C16 fatty acid palmitoyl-CoA and the amino acid L-serine is catalyzed by serine palmitoyltransferase (SPT) . The product, 3-ketosphinganine, is then converted into more complex sphingolipids by additional ER-bound enzymes, resulting in the formation of ceramides .

Molecular Structure Analysis

Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids. With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position .

Chemical Reactions Analysis

Sphingolipids are capable of being resolved by HPLC using a reverse-phase C8 or C18 column, in conjunction with either a binary gradient of methanol and water for complex mixtures (e.g., cell lysates), or an isocratic one for less complex samples (e.g., those containing fairly purified components from in vitro reactions) .

Physical And Chemical Properties Analysis

Sphingolipids protect the cell surface by forming a stable outer lipid bilayer of plasma membranes. Glycosphingolipids are directly involved in cell recognition through binding with glycosphingolipid receptors or lectins .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

C8-Sphingosine plays a crucial role in cancer therapy. The over-expression of SphK1 (a lipid kinase) and its metabolite S1P have been observed in various types of cancer and metabolic disorders, making it a potential therapeutic target . The elevated intracellular SphK1 levels appear to play an essential role in uncontrolled cell proliferation and metastasis in various cancer cell types .

Anti-Infectious Role

Sphingosine, which is released from ceramide by the activity of ceramidases, kills many bacterial, viral, and fungal pathogens . In particular, sphingosine is an important natural component of the defense against bacterial pathogens in the respiratory tract .

Treatment of Cystic Fibrosis

Pathologically reduced sphingosine levels in cystic fibrosis airway epithelial cells are normalized by inhalation of sphingosine . This suggests that C8-Sphingosine could be used in the treatment of cystic fibrosis.

Prevention of Bacterial Infections

Coating plastic implants with sphingosine prevents bacterial infections . This indicates that C8-Sphingosine could be used in the prevention of bacterial infections.

Prevention of Viral Infections

Pretreatment of cells with exogenous sphingosine prevents the viral spike protein of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) from interacting with host cell receptors . This suggests that C8-Sphingosine could be used in the prevention of viral infections.

6. Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Sphingosine inhibits the propagation of herpes simplex virus type 1 (HSV-1) in macrophages . This indicates that C8-Sphingosine could be used in the treatment of HSV-1 infections.

Wirkmechanismus

Target of Action

C8-Sphingosine, also known as (E,2S,3R)-2-aminooct-4-ene-1,3-diol, is a sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C8-Sphingosine are ceramides, which are essential components of cell membranes . Ceramides have two major actions: the promotion of cell cycle arrest and the induction of apoptosis .

Mode of Action

C8-Sphingosine interacts with its targets through a process of phosphorylation . This interaction results in the production of ceramide 1-phosphate (C1P), which has effects opposite to ceramide . C1P is mitogenic and has prosurvival properties . It is also an important mediator of inflammatory responses .

Biochemical Pathways

The biochemical pathways affected by C8-Sphingosine involve the metabolism of sphingolipids . The compound is involved in the biosynthesis of sphingosine and chlorogenic acid . Knockdown of certain genes involved in these pathways, such as serine palmitoyltransferase and hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyltransferase2, dramatically decreases endogenous sphingosine levels .

Pharmacokinetics

Studies on related compounds suggest that sphingolipids can cross the blood-brain barrier

Result of Action

The action of C8-Sphingosine results in a number of molecular and cellular effects. For instance, it has been found to increase the potency of certain therapeutic compounds and enhance their effectiveness against diseases like breast cancer . Moreover, the balance between ceramide and sphingosine-1-phosphate, which C8-Sphingosine helps regulate, is critical for the selection of proliferative or apoptotic signaling .

Action Environment

The action of C8-Sphingosine can be influenced by environmental factors. For example, in the presence of cold stress, sphingosine was found to accumulate at significantly greater levels in certain plant species . This suggests that environmental conditions can influence the action, efficacy, and stability of C8-Sphingosine.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

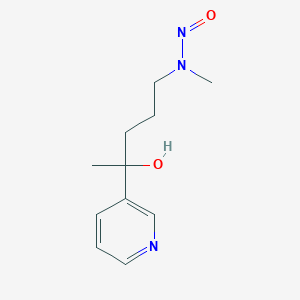

(E,2S,3R)-2-aminooct-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWOMYSLFZPQF-ODAVYXMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)